1-[(2S,3S,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2S,3S,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone is a natural product found in Thelephora terrestris with data available.
Scientific Research Applications
Crystal Structure Studies
The compound has been studied for its crystal structure, revealing insights into its molecular conformation and interactions. For example, the compound was found in a study to have a fused four-ring steroidal system with various ring conformations and weak intermolecular interactions in the crystal lattice (Zhou, Huang, Zhang, Wang, & Huang, 2015). Similar structural studies on related compounds have been conducted to understand their molecular geometry and potential applications (Zheng, Cui, & Rao, 2014).
Antimicrobial and Antifungal Properties
Research has also explored the antimicrobial and antifungal properties of compounds structurally similar to 1-[(2S,3S,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone. For instance, certain phenanthrenes isolated from natural sources demonstrated significant antifungal and antibacterial activities, suggesting potential applications in agriculture and medicine (Zhao, Xu, Zhang, Gong, Zhu, Xu, Wang, & Yang, 2018).
Antiproliferative Activities
Some derivatives of dehydroepiandrosterone, which is structurally related to the compound , have shown potent antiproliferative effects on human cancer cells. This research suggests potential therapeutic applications in oncology, highlighting the relevance of structural analogues in drug development (Huang, Shen, Zhang, Li, Tian, & Quan, 2018).
Synthesis and Chemical Modification
The synthesis and structural modification of compounds like this compound have been a focus of research. Studies have explored various methods to modify these compounds to enhance their biological activity or to understand their chemical properties (Valverde, Cedillo, Cervera, Gómez, Nexticapa, Ramos, & Gil, 2013).
Properties
Molecular Formula |
C21H28O4 |
---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
1-[(2S,3S,9S,10R,12R,13S,14S)-2,3,12-trihydroxy-10,13-dimethyl-2,3,6,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone |
InChI |
InChI=1S/C21H28O4/c1-11(22)14-6-7-15-13-5-4-12-8-17(23)18(24)10-20(12,2)16(13)9-19(25)21(14,15)3/h5-6,8,15-19,23-25H,4,7,9-10H2,1-3H3/t15-,16-,17-,18-,19+,20-,21+/m0/s1 |
InChI Key |
IWQKGRNFKYKJHS-SPKZCENISA-N |
Isomeric SMILES |
CC(=O)C1=CC[C@@H]2[C@@]1([C@@H](C[C@H]3C2=CCC4=C[C@@H]([C@H](C[C@]34C)O)O)O)C |
Canonical SMILES |
CC(=O)C1=CCC2C1(C(CC3C2=CCC4=CC(C(CC34C)O)O)O)C |
Synonyms |
2,3,12-trihydroxypregna-4,7,16-trien-20-one stizophyllin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.